molecular formula C20H16O2 B14391668 (8-Methoxychrysen-5-YL)methanol CAS No. 87969-49-1

(8-Methoxychrysen-5-YL)methanol

Cat. No.: B14391668
CAS No.: 87969-49-1
M. Wt: 288.3 g/mol
InChI Key: ADMITNOFOPMUBR-UHFFFAOYSA-N
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Description

(8-Methoxychrysen-5-YL)methanol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene backbone substituted with a methoxy group at the 8-position and a hydroxymethyl (-CH2OH) group at the 5-position. Chrysene, a four-ring fused aromatic system, imparts significant hydrophobicity, while the polar methoxy and hydroxymethyl groups enhance solubility in polar solvents like methanol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

identifies compounds with high structural similarity to (8-Methoxychrysen-5-YL)methanol, including:

  • A284930 (CAS 89414-50-6) : Similarity score 0.90. Features a methoxy-substituted aromatic ring with a hydroxymethyl group.
  • A130640 (CAS 767-91-9) : Similarity score 0.86. Contains ethynyl and methoxy substituents on a biphenyl system.

These analogues highlight the importance of substituent positioning (e.g., methoxy at para/meta positions) and backbone rigidity (PAH vs. biphenyl) in modulating properties .

Physicochemical Properties

Key properties of selected analogues:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
(5-METHYLPYRIDIN-3-YL)METHANOL 123.15 256 1.092 Polar solvents
(1H-indazol-5-yl)methanol 148.16 Not reported Not reported DMSO, methanol
Methanol (reference) 32.04 64.7 0.791 Water, ethanol

Inferences for this compound:

  • Molecular Weight : Expected to exceed 250 g/mol due to the chrysene backbone.
  • Boiling Point : Likely >300°C, higher than smaller aromatic alcohols due to increased molecular size .

Properties

CAS No.

87969-49-1

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(8-methoxychrysen-5-yl)methanol

InChI

InChI=1S/C20H16O2/c1-22-16-7-9-17-14(11-16)10-15(12-21)20-18-5-3-2-4-13(18)6-8-19(17)20/h2-11,21H,12H2,1H3

InChI Key

ADMITNOFOPMUBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C3C(=C2C=C1)C=CC4=CC=CC=C43)CO

Origin of Product

United States

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